molecular formula C5H7N3O2 B1178079 2-[3-Hydroxy-4-(1,3-thiazol-2-yl)phenyl]propanoic acid CAS No. 132483-56-8

2-[3-Hydroxy-4-(1,3-thiazol-2-yl)phenyl]propanoic acid

Cat. No.: B1178079
CAS No.: 132483-56-8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Hydroxy-4-(1,3-thiazol-2-yl)phenyl]propanoic acid is a compound that features a thiazole ring, a phenyl group, and a propionic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Hydroxy-4-(1,3-thiazol-2-yl)phenyl]propanoic acid typically involves the formation of the thiazole ring followed by its attachment to the phenyl group and subsequent introduction of the propionic acid moiety. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-Hydroxy-4-(1,3-thiazol-2-yl)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of 2-[3-Oxo-4-(thiazol-2-yl)phenyl]propionic Acid.

    Reduction: Formation of 2-[3-Hydroxy-4-(thiazol-2-yl)phenyl]propanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[3-Hydroxy-4-(1,3-thiazol-2-yl)phenyl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Hydroxy-4-(1,3-thiazol-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring is known to interact with DNA and proteins, potentially leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Thiazol-2-yl)phenyl]propionic Acid: Similar structure but lacks the hydroxyl group.

    2-[3-Hydroxy-4-(imidazol-2-yl)phenyl]propionic Acid: Contains an imidazole ring instead of a thiazole ring.

    2-[3-Hydroxy-4-(oxazol-2-yl)phenyl]propionic Acid: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

2-[3-Hydroxy-4-(1,3-thiazol-2-yl)phenyl]propanoic acid is unique due to the presence of both a hydroxyl group and a thiazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

CAS No.

132483-56-8

Molecular Formula

C5H7N3O2

Molecular Weight

0

Origin of Product

United States

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